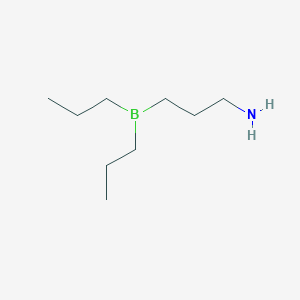

(3-Aminopropyl)dipropylborane

Description

(3-Aminopropyl)dipropylborane is an organoboron compound featuring a boron atom bonded to two propyl groups and a 3-aminopropyl group (B(Pr)₂(CH₂)₃NH₂). Organoboron compounds are increasingly studied for their roles in drug delivery, bioimaging, and antimicrobial activity due to their unique electronic properties and metabolic stability .

Properties

CAS No. |

60993-56-8 |

|---|---|

Molecular Formula |

C9H22BN |

Molecular Weight |

155.09 g/mol |

IUPAC Name |

3-dipropylboranylpropan-1-amine |

InChI |

InChI=1S/C9H22BN/c1-3-6-10(7-4-2)8-5-9-11/h3-9,11H2,1-2H3 |

InChI Key |

YZIHQXIQPDVILN-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC)(CCC)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)dipropylborane typically involves the reaction of 1-propanamine with tetrapropyldiborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the reaction .

Industrial Production Methods

Industrial production of (3-Aminopropyl)dipropylborane follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)dipropylborane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It acts as a reducing agent for carboxylic acids, amides, and esters.

Substitution: The aminopropyl group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with (3-Aminopropyl)dipropylborane include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from reactions involving (3-Aminopropyl)dipropylborane include boronic acids, borates, and various substituted amines. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Scientific Research Applications

(3-Aminopropyl)dipropylborane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of boronic acids and other boron-containing compounds.

Biology: The compound is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials .

Mechanism of Action

The mechanism of action of (3-Aminopropyl)dipropylborane involves its ability to act as a reducing agent and participate in various chemical reactions. The aminopropyl group can interact with different molecular targets, facilitating the formation of new chemical bonds. The compound’s boron atom plays a crucial role in its reactivity, allowing it to participate in unique reaction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Boranes

- (3-Aminopropyl)dibutylborane (B(Bu)₂(CH₂)₃NH₂): This analog substitutes propyl with bulkier butyl groups. Cell-free extracts of Bacillus species (e.g., B. sonorensis, B. The longer alkyl chains may enhance lipophilicity, improving membrane permeability compared to dipropylborane.

Phosphinic Acid Derivatives

- 3-Aminopropylphosphinic acids: These phosphorus-based analogs (e.g., 3-aminopropylphosphinic acid and its methyl derivatives) exhibit potent GABAB receptor agonism, inhibiting transient lower esophageal sphincter relaxation (TLOSR) in vivo. Their efficacy surpasses methyl-substituted variants due to improved GABA transporter-mediated uptake in brain cells . While structurally distinct from boranes, both classes leverage the 3-aminopropyl motif for bioactivity.

Piperazinyl-Aminopropyl Derivatives

- N-{3-[4-(3-Aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides/ursolamides: These derivatives demonstrate antimalarial activity, with IC₅₀ values as low as 175–220 nM. The piperazine ring enhances solubility and target affinity, highlighting how auxiliary functional groups (e.g., acetylated sugars) can amplify bioactivity compared to simpler aminopropylboranes .

Polyamine Analogs

- N-(3-Aminopropyl)cadaverine: A spermidine analog with a cadaverine backbone, this compound inhibits polyamine biosynthesis enzymes. Unlike (3-aminopropyl)dipropylborane, its activity relies on polyamine transport systems rather than boron-mediated interactions .

Data Table: Key Properties and Activities

Research Findings and Mechanistic Insights

- In contrast, phosphinic acids show well-defined CNS activity via GABAB receptors, while piperazinyl derivatives exploit host-parasite polyamine pathways .

- Structural Optimization: Bulkier alkyl groups (e.g., butyl vs. propyl) may enhance lipid solubility but reduce metabolic stability. The 3-aminopropyl group is critical across all analogs for target engagement, suggesting a conserved pharmacophore .

- Therapeutic Potential: Boranes and phosphinic acids are underexplored for gastrointestinal or neurological disorders, whereas antimalarial piperazinyl derivatives represent near-clinical candidates .

Biological Activity

(3-Aminopropyl)dipropylborane (C9H22BN) is an organoboron compound with potential applications in medicinal chemistry and materials science. Its biological activity has garnered interest due to its structural features, which may confer unique properties relevant to various therapeutic areas.

Chemical Structure and Properties

The compound consists of a boron atom bonded to two propyl groups and an amino group attached to a three-carbon chain. This structure is significant as it combines the reactivity of boron with the biological activity associated with amines.

| Property | Value |

|---|---|

| Molecular Formula | C9H22BN |

| Molecular Weight | 171.10 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that (3-Aminopropyl)dipropylborane exhibits antimicrobial activity. In a study assessing various organoboron compounds, it was found that this compound demonstrated notable efficacy against several bacterial strains, suggesting potential applications in developing antimicrobial agents .

The proposed mechanism involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The amino group may interact with bacterial membranes, enhancing the compound's ability to penetrate and exert its effects.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that (3-Aminopropyl)dipropylborane effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assays were conducted on human cell lines. Results indicated that (3-Aminopropyl)dipropylborane has a selective toxicity profile, showing lower cytotoxic effects on normal cells compared to cancerous cells, which could be advantageous for targeted therapies .

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.